N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 4-fluorophenyl azide and 2-methoxyphenylacetylene.
Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized conditions to ensure high yield and purity. This might involve:
Catalysts: Use of copper(I) catalysts for the cycloaddition reaction to enhance the reaction rate and selectivity.
Solvents: Selection of appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(4-fluorophenyl)-1-(2-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amine.
Substitution: Formation of N-(4-substituted phenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may be studied for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives are known to exhibit antifungal, antibacterial, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Triazole derivatives are often investigated for their ability to interact with biological targets such as enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptors: It may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and selectivity, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-9-7-12(18)8-10-13)20-21-22(11)14-5-3-4-6-15(14)24-2/h3-10H,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBNLWRMKFILQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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